Azumolene, a hydantoin derivative, is a water-soluble analog of dantrolene, a clinically used muscle relaxant. [, ] While structurally similar to dantrolene, azumolene exhibits a 30-fold higher water solubility. [, , , ] This enhanced solubility makes azumolene a potentially valuable tool in research settings, where it is often employed as a pharmacological tool to study calcium regulation in muscle cells. [, , , , , , ]
Azumolene, chemically known as 1-[[[5-(4-bromophenyl)-2-oxazolyl]methylene]amino]-2,4-imidazolidinedione, is a compound primarily investigated for its pharmacological properties, particularly in the context of malignant hyperthermia. This condition is characterized by a severe reaction to certain anesthetic agents, leading to hypermetabolism and increased calcium release from the sarcoplasmic reticulum in skeletal muscles. Azumolene serves as a modulator of the ryanodine receptor, which plays a critical role in calcium signaling and muscle contraction.
Azumolene was initially developed as an alternative to dantrolene sodium, the standard treatment for malignant hyperthermia. The compound is synthesized through various chemical processes that modify its structure to enhance efficacy and solubility. It has been studied extensively in preclinical and clinical settings to evaluate its safety and effectiveness.
Azumolene is classified as a ryanodine receptor modulator. Its primary application lies in the treatment of malignant hyperthermia and other conditions associated with dysregulated calcium release in muscle cells.
The synthesis of azumolene involves several steps that can vary based on the desired characteristics of the final product. A common method includes:
The synthesis process may utilize reagents like 4-bromobenzaldehyde and imidazolidinedione derivatives, with conditions optimized for yield and purity. Analytical methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure of azumolene at each stage of synthesis.
Azumolene features a complex structure that includes an oxazole ring, a bromophenyl group, and an imidazolidinedione moiety. The presence of these functional groups contributes to its biological activity.
Azumolene undergoes various chemical reactions that can alter its pharmacological profile. Key reactions include:
The stability of azumolene under physiological conditions has been studied using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), revealing insights into its thermal behavior and potential degradation pathways.
Azumolene acts primarily by blocking the ryanodine receptor type 1 (RyR1), which is crucial for calcium release in skeletal muscles. By inhibiting this receptor, azumolene prevents excessive calcium influx during malignant hyperthermia episodes.
In experimental models, azumolene has shown to reduce muscle twitch force production significantly when administered at doses sufficient to achieve therapeutic concentrations. Studies indicate a reduction in intracellular calcium levels following treatment with azumolene compared to controls.
Azumolene has been primarily studied for its application in treating malignant hyperthermia. Its ability to modulate calcium release makes it a candidate for other conditions associated with calcium dysregulation, such as certain muscle disorders and cardiac diseases. Ongoing research aims to explore its potential benefits beyond malignant hyperthermia, including applications in muscle physiology studies and as a tool for understanding calcium signaling pathways in various tissues.
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3